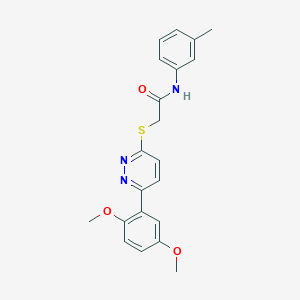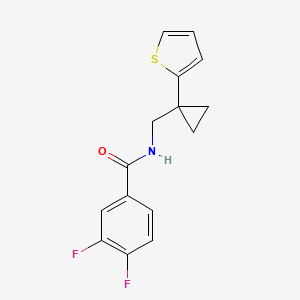
3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a chemical compound that contains a benzamide group, a thiophene group, and a cyclopropyl group. The benzamide group is a common functional group in pharmaceuticals and the thiophene group is a five-membered aromatic ring with a sulfur atom . The cyclopropyl group is a three-membered ring which is known for its strain energy.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other benzamide and thiophene derivatives . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical synthetic method to thiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis, while the thiophene group could undergo electrophilic aromatic substitution .科学的研究の応用
Synthesis and Antipathogenic Activity
Compounds structurally related to 3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have been synthesized and evaluated for their antipathogenic activities, demonstrating potential as novel antimicrobial agents with antibiofilm properties. These derivatives have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential in developing new treatments for infections associated with biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Radioligand Binding and NMDA Receptors
Research on methyl 2-aminothiophene-3-carboxylates modified with trifluoromethyl-containing heterocycles has been conducted to study their influence on neuronal NMDA receptors through radioligand binding. This suggests the potential of structurally similar compounds in neuroscientific research, particularly in exploring the modulation of neurotransmitter systems (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).
Gelation Properties and Organogelators
Compounds with high fluorination, akin to the structure of interest, have been investigated for their organogelation properties. Such studies reveal the potential for creating thixotropic gels, which could have applications in material science and engineering for developing novel materials with specific mechanical and thermal properties (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).
Colorimetric Sensing of Fluoride Anions
The synthesis and functional analysis of benzamide derivatives, including those with specific fluorine substitutions, have been explored for colorimetric sensing of fluoride anions. This research indicates the potential utility of similar compounds in analytical chemistry, especially for environmental monitoring and chemical sensing applications (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Synthesis and Properties of Fluorinated Polyimides
Research into the synthesis of novel fluorinated polyimides derived from compounds with fluorine groups and aromatic structures showcases the relevance of such compounds in the development of new materials with exceptional thermal stability and low dielectric constants. These materials are of interest in electronics and aerospace industries for their insulating properties and thermal resistance (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
特性
IUPAC Name |
3,4-difluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHDALNWRVJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

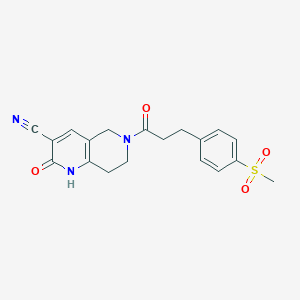
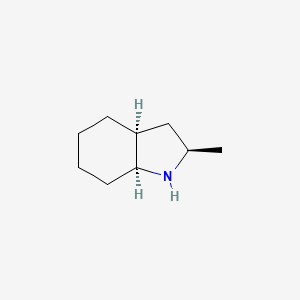
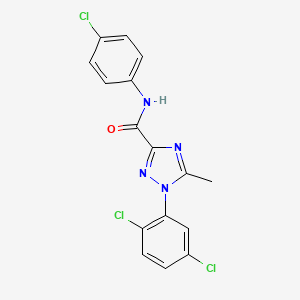
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)
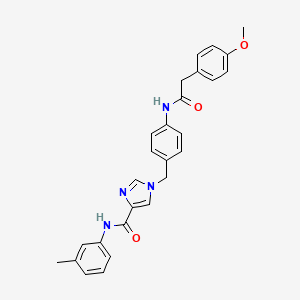
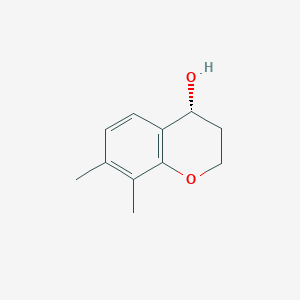
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)
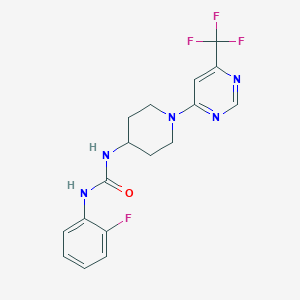
![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)
